REACTION_CXSMILES
|
CC([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12])=O.[S:13](=O)(=[O:16])([OH:15])[OH:14].ClS(O)(=O)=O.Cl>>[Cl:12][C:6]1[CH:7]=[C:8]([Cl:11])[CH:9]=[C:10]([S:13]([OH:16])(=[O:15])=[O:14])[C:5]=1[NH2:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
liberated can readily be removed
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is then continued at from 135° to 140° C. until the sulfonation
|
Type
|
WAIT
|
Details
|
The mixture is then left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50°-80° C.
|
Type
|
ADDITION
|
Details
|
is poured into 1300 parts by volume of water
|
Type
|
DISTILLATION
|
Details
|
After steam distillation for a short time, 10 parts of pure 2,4,6-trichloroaniline
|
Type
|
CUSTOM
|
Details
|
are obtained, as a by-product, in the distillate
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitated 2,4-dichloroaniline-6-sulfonic acid
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |